Product packaging for N-(4-acetylphenyl)hexanamide(Cat. No.:)

N-(4-acetylphenyl)hexanamide

Cat. No.: B291526
M. Wt: 233.31 g/mol
InChI Key: ZTTZMEJRHAFANA-UHFFFAOYSA-N
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Description

Contextualization within N-Acyl Amide Chemistry

The core of N-(4-acetylphenyl)hexanamide's structure is the amide bond, placing it within the broad and functionally significant family of N-acyl amides. researchgate.net These compounds are characterized by an acyl group linked to a nitrogen atom and are prevalent in nature and synthetic chemistry. N-acyl amides are integral to numerous biomolecules and have found applications in pharmaceuticals, cosmetics, and agricultural science. researchgate.netnih.gov

The synthesis of N-acyl amides can be achieved through various methods. Traditional chemical synthesis often involves activating a carboxylic acid (like hexanoic acid) to react with an amine (like 4-aminoacetophenone). nih.gov More contemporary and "green" approaches utilize enzymes as biocatalysts. researchgate.netnih.gov For instance, enzymes such as lipases or acyl-adenylating enzymes can facilitate the formation of the amide bond under milder conditions, avoiding the use of toxic reagents. researchgate.netnih.gov The development of chemo-enzymatic methods, which combine chemical and enzymatic steps, is also an active area of research to improve yield and efficiency. researchgate.net

Significance of Acetylphenyl and Hexanamide (B146200) Moieties in Organic Synthesis

The specific properties and potential reactivity of this compound are derived from its two primary structural components: the acetylphenyl group and the hexanamide moiety.

The Acetylphenyl Moiety : This part of the molecule is essentially an acetophenone (B1666503) unit substituted on the phenyl ring. The phenyl group is a common, stable, and hydrophobic aromatic ring system found in countless organic compounds, including many drugs and polymers. wikipedia.org The acetyl group (–COCH₃) is a simple ketone functional group. wikipedia.org Its presence provides a reactive site for further chemical transformations, such as condensation reactions. nih.gov In a pharmacological context, the acetylation of molecules can sometimes enhance their ability to cross biological membranes like the blood-brain barrier, potentially intensifying their biological effects. wikipedia.org The acetylphenyl group as a whole is a key building block in the synthesis of various organic molecules. nih.govbeilstein-journals.org

The Hexanamide Moiety : This component consists of a six-carbon acyl chain (a hexanoyl group) attached to the amide nitrogen. The hexanamide chain imparts significant lipophilicity (fat-solubility) to the molecule. This property can be crucial for a compound's interaction with biological systems, as it may influence membrane permeability. The length and nature of the fatty acid chain in N-acyl amides are often critical to their biological function. frontiersin.org

Overview of Academic Research Trajectories for Novel Organic Compounds

The study of a new organic compound like this compound in an academic setting typically follows a structured trajectory. This process is fundamental to advancing chemical knowledge and discovering potential applications. chemicals.co.ukmdpi.com

Synthesis and Optimization : The first step is the development of a reliable method to create the molecule. mdpi.com This involves designing a synthetic route, which could be a linear or convergent sequence of reactions. chemicals.co.uk Researchers focus on optimizing the reaction conditions to achieve the highest possible yield and purity in a cost-effective and efficient manner. researchgate.netchemicals.co.uk For this compound, this would involve refining the amidation reaction between a hexanoic acid derivative and 4-aminoacetophenone.

Structural Characterization : Once synthesized, the exact structure of the compound must be unequivocally confirmed. This is accomplished using a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to determine the molecular framework and the presence of specific functional groups. nih.govresearchgate.net

Investigation of Properties and Reactivity : With the compound in hand, research moves towards understanding its fundamental chemical and physical properties. This includes studying its stability, solubility, and reactivity. solubilityofthings.com The functional groups, such as the ketone on the acetylphenyl moiety, would be explored as sites for further chemical modification to create new derivatives. nih.gov

Exploration of Potential Applications : In parallel, researchers may investigate the compound for potential utility. Based on its structural features, it might be screened for biological activity. mdpi.com The integration of computational modeling and artificial intelligence is becoming increasingly common in this phase to predict properties and guide experimental work, accelerating the pace of discovery. nso-journal.org

This systematic approach, from initial synthesis to the exploration of function, forms the backbone of modern organic chemistry research, enabling the transformation of simple building blocks into complex and potentially valuable molecules. chemicals.co.uknso-journal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B291526 N-(4-acetylphenyl)hexanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(4-acetylphenyl)hexanamide

InChI

InChI=1S/C14H19NO2/c1-3-4-5-6-14(17)15-13-9-7-12(8-10-13)11(2)16/h7-10H,3-6H2,1-2H3,(H,15,17)

InChI Key

ZTTZMEJRHAFANA-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Acetylphenyl Hexanamide

Retrosynthetic Analysis of the N-(4-acetylphenyl)hexanamide Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available precursors. lkouniv.ac.indeanfrancispress.com For this compound, the most logical and common disconnection is at the amide C-N bond. amazonaws.comresearchgate.netyoutube.com This bond is strategically chosen because its formation corresponds to reliable and well-established chemical reactions. amazonaws.com

This disconnection breaks the molecule into two key synthons: an acyl cation derived from the hexanoyl portion and an aniline (B41778) anion from the acetylphenyl moiety. The corresponding real-world synthetic equivalents for these idealized fragments are hexanoic acid (or its more reactive derivatives) and 4-aminoacetophenone. Both of these precursor molecules are readily available starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

Image depicting the retrosynthetic analysis of this compound, showing the disconnection of the amide bond to yield 4-aminoacetophenone and a hexanoic acid derivative.

Amide Bond Formation Strategies for this compound

The forward synthesis, guided by the retrosynthetic analysis, focuses on efficiently forming the amide bond between the two identified precursors. Two primary strategies are prevalent: the use of an activated acid derivative, specifically an acid chloride, and the direct coupling of the carboxylic acid and amine using a mediating reagent.

Direct Coupling Reagent-Mediated Syntheses

To circumvent the often harsh conditions required for creating acyl chlorides, direct coupling methods have been developed. These methods use activating agents that facilitate amide bond formation directly from a carboxylic acid and an amine under milder conditions. chemistrysteps.com

Carbodiimides are a class of highly effective dehydrating agents used for forming amide bonds. sigmaaldrich.com The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com The general mechanism involves the activation of the carboxylic acid (hexanoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-aminoacetophenone) to form the desired amide. researchgate.netcreative-proteomics.com

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a powerful coupling agent widely used in organic synthesis. enamine.netchemicalbook.com It is effective for coupling carboxylic acids with primary and secondary amines. chemicalbook.com A significant drawback of DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most common organic solvents, which can make purification difficult. masterorganicchemistry.comanalis.com.my The reaction is typically performed in aprotic solvents like DCM or acetonitrile (B52724) at 0 °C to room temperature. chemicalbook.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC (often used as its hydrochloride salt, EDC·HCl) is a water-soluble carbodiimide. commonorganicchemistry.comwikipedia.org This property is its main advantage over DCC. The urea (B33335) byproduct formed from EDC is also water-soluble and can be easily removed from the reaction mixture by a simple aqueous workup, which greatly simplifies purification. masterorganicchemistry.comcommonorganicchemistry.comnih.gov EDC-mediated couplings are often performed in solvents like DCM or DMF and can be run at acidic pH ranges (4.0-6.0). commonorganicchemistry.comwikipedia.org To improve efficiency and reduce side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used in combination with EDC. commonorganicchemistry.comnih.gov

Table 2: Comparison of DCC and EDC as Coupling Reagents

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Reference
SolubilitySoluble in organic solvents like DCM, THF.Water-soluble (as HCl salt), also soluble in organic solvents. creative-proteomics.comwikipedia.org
ByproductN,N'-Dicyclohexylurea (DCU)1-Ethyl-3-(3-dimethylaminopropyl)urea masterorganicchemistry.com
Byproduct RemovalInsoluble, removed by filtration but can be cumbersome.Water-soluble, easily removed by aqueous extraction. masterorganicchemistry.comnih.gov
Typical SolventsDCM, AcetonitrileDCM, DMF, Water chemicalbook.comcommonorganicchemistry.com
Common AdditivesHOBt, DMAPHOBt, Sulfo-NHS, DMAP sigmaaldrich.comresearchgate.netcommonorganicchemistry.com
AdvantagesCost-effective, powerful dehydrating agent.Simplified purification, suitable for aqueous reactions. enamine.netcommonorganicchemistry.com
Phosphonium (B103445)/Uronium Salt Coupling Agents (e.g., HATU)

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction. fishersci.co.uk To overcome this, coupling agents are employed to convert the carboxylic acid into a more electrophilic, activated species that readily reacts with the amine. fishersci.co.ukrsc.org Among the most effective are phosphonium and uronium salts. arkat-usa.org

These reagents, developed significantly through peptide chemistry research, facilitate amide bond formation under mild conditions. fishersci.co.ukresearchgate.net Phosphonium salts like BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely used. arkat-usa.org Uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and, notably, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also prominent. fishersci.co.ukrsc.orgresearchgate.net

HATU, an azabenzotriazole-based uronium salt, is recognized for its high reactivity and ability to minimize side reactions. mychemblog.comresearchgate.netthermofisher.com The general mechanism involves the reaction of the carboxylic acid (hexanoic acid) with the coupling agent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to form a highly activated ester intermediate. fishersci.co.ukmychemblog.com This intermediate is then susceptible to nucleophilic attack by the amine (4-aminoacetophenone) to yield the final amide, this compound. fishersci.co.uk The use of these reagents often results in high yields and clean reactions, making them a cornerstone of modern amide synthesis. researchgate.net

Coupling AgentTypeKey Features
HATU Uronium SaltHigh reactivity, based on HOAt, low racemization in peptide synthesis. mychemblog.comresearchgate.netuni-kiel.de
HBTU Uronium SaltBased on HOBt, widely used, effective coupling agent. fishersci.co.ukresearchgate.net
BOP Phosphonium SaltOne of the early, effective phosphonium reagents. arkat-usa.org
PyBOP Phosphonium SaltSimilar to BOP, often used in solid-phase synthesis. arkat-usa.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govnih.gov

Solvent-Free Reactions

A significant advancement in green amide synthesis is the use of solvent-free reaction conditions. Mechanochemistry, which involves using mechanical force (e.g., ball milling) to induce chemical reactions, is a prime example. mdpi.comscielo.br This technique can facilitate the coupling of acids and amines in the solid state, completely eliminating the need for organic solvents. researchgate.net The process is often rapid and can lead to high yields of the desired amide with simplified purification, often requiring only washing with water. researchgate.net For the synthesis of this compound, a mechanochemical approach would involve milling 4-aminoacetophenone with hexanoic acid, potentially with a catalyst, to form the product directly. mdpi.comresearchgate.net This method aligns with green chemistry principles by minimizing solvent waste and often reducing energy consumption. organic-chemistry.org

Catalyst Development for Sustainable Synthesis

The development of reusable and environmentally friendly catalysts is another key area of green amide synthesis. dst.gov.in Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive because they can be easily separated from the reaction mixture and reused. nih.govrsc.org

Researchers have developed various heterogeneous catalysts for direct amidation, including:

Silica-based catalysts : Thermally treated silica (B1680970) gel has been shown to effectively catalyze the direct formation of amide bonds from carboxylic acids and amines at elevated temperatures, offering a low-cost and reusable option. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) : Zirconium-based MOFs have been developed as highly stable and porous heterogeneous catalysts for amide synthesis under mild conditions. Their tunable structure allows for optimization of catalytic activity, and they can be recycled multiple times without losing efficiency. digitellinc.com

Photocatalysts : Covalent Organic Frameworks (COFs) have been used as heterogeneous photocatalysts for amide synthesis under mild conditions using light irradiation, offering a sustainable and recyclable catalytic system. dst.gov.in

These catalytic systems avoid the use of stoichiometric coupling agents that generate significant chemical waste, thereby providing a more sustainable pathway for the production of this compound. rsc.orgdigitellinc.com

Exploration of Alternative Synthetic Pathways

Beyond traditional batch chemistry with conventional heating, alternative energy sources and process designs are being explored to enhance the synthesis of amides like this compound.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically accelerating reaction rates. irjmets.comrsc.org Unlike conventional heating, which transfers energy slowly via convection, microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating. nih.govirjmets.com This often leads to significantly shorter reaction times, increased product yields, and improved purity. indianchemicalsociety.commdpi.com

For the synthesis of this compound, a microwave-assisted approach could involve reacting 4-aminoacetophenone and hexanoic acid, potentially with a catalytic amount of an agent like ceric ammonium (B1175870) nitrate, under solvent-free conditions. nih.gov The reactions can be completed in minutes compared to hours required for conventional methods. indianchemicalsociety.comniscpr.res.in

Table: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

MethodReaction TimeYieldConditionsReference
Conventional Heating Several hours (e.g., 24h)Moderate to GoodReflux with solvent indianchemicalsociety.comrsc.org
Microwave Irradiation Minutes (e.g., 3-15 min)Good to ExcellentOften solvent-free or with minimal solvent nih.govindianchemicalsociety.comniscpr.res.inrsc.org

Flow Chemistry Techniques for Scalable Production

For large-scale and industrial production, flow chemistry offers significant advantages over traditional batch processing. numberanalytics.comalmacgroup.com In a flow chemistry setup, reactants are continuously pumped through a reactor (e.g., a heated tube or microreactor), where they mix and react. nih.govresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety. almacgroup.com

Key advantages for the synthesis of this compound include:

Enhanced Safety : Hazardous intermediates can be generated and consumed in situ, avoiding their accumulation in large quantities. beilstein-journals.org

Scalability : Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). almacgroup.com

Efficiency : Rapid heat and mass transfer in microreactors can accelerate reactions and improve yields. almacgroup.comnih.gov

Automation : Flow systems can be automated for continuous production with real-time monitoring and control. osti.gov

A flow process for this compound could involve pumping separate streams of an activated hexanoic acid derivative and 4-aminoacetophenone into a mixing chamber and then through a heated reactor to produce the target compound continuously. nih.govrsc.org

The traditional synthesis of this compound typically involves the acylation of 4-aminoacetophenone with hexanoyl chloride. While effective, this method often requires stoichiometric amounts of reagents and can generate corrosive byproducts. Modern synthetic chemistry has focused on developing more advanced, catalytic, and environmentally benign approaches for amide bond formation. These methodologies, applicable to the synthesis of this compound, aim to improve efficiency, reduce waste, and proceed under milder conditions.

Catalytic Direct Amidation:

A significant advancement is the direct condensation of a carboxylic acid (hexanoic acid) and an amine (4-aminoacetophenone), which produces water as the only byproduct. mdpi.com This transformation is often challenging and requires a catalyst to proceed efficiently. Several classes of catalysts have been developed for this purpose.

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for direct amidation. ucl.ac.uksigmaaldrich.com They are attractive due to their low toxicity, stability, and affordability. researchgate.net The reaction typically proceeds by activating the carboxylic acid through the formation of an acylboronate intermediate.

Metal-Based Catalysts: Various metal complexes have been shown to catalyze direct amidation. nih.gov

Zirconium and Hafnium: Lewis acidic complexes of zirconium and hafnium can effectively catalyze the formation of amides. mdpi.com

Titanium: Titanium(IV) alkoxides and titanium(IV) chloride have been used to mediate the condensation of carboxylic acids and amines. nih.gov

Niobium: Niobium(V) oxide (Nb₂O₅) has been identified as a reusable heterogeneous catalyst for direct amidation, showing high yields for the reaction of various carboxylic acids with anilines. researchgate.net

Ruthenium: Ruthenium complexes have been employed in the dehydrogenative coupling of alcohols and amines to form amides, offering an alternative route that generates hydrogen gas as a byproduct. sigmaaldrich.com

Enzymatic Catalysis: Biocatalysis offers a green and highly selective method for amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines in organic solvents with high efficiency and purity. nih.gov This enzymatic approach avoids the need for harsh reagents and high temperatures.

The following table summarizes various catalytic systems applicable to the synthesis of this compound from hexanoic acid and 4-aminoacetophenone.

Catalyst TypeSpecific Catalyst ExampleTypical Reaction ConditionsKey Advantages
Boron-Based Phenylboronic AcidToluene, reflux with water removalLow toxicity, cost-effective, good functional group tolerance. ucl.ac.uksigmaaldrich.com
Metal-Based Zirconium(IV) chloride (ZrCl₄)High temperature, inert atmosphereHigh efficiency for a range of substrates. researchgate.net
Metal-Based Niobium(V) oxide (Nb₂O₅)High temperature, heterogeneousReusable, tolerant to basic groups. researchgate.net
Enzymatic Candida antarctica lipase B (CALB)Organic solvent, mild temperatureHigh selectivity, environmentally friendly, minimal byproducts. nih.gov

Mechanistic Elucidation of Synthetic Transformations in this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new synthetic methods. The formation of this compound, typically through nucleophilic acyl substitution, can proceed through several pathways depending on the specific reagents and catalysts employed.

The most common route involves the reaction of an activated carboxylic acid derivative, such as hexanoyl chloride, with 4-aminoacetophenone. The mechanism is a classic example of nucleophilic acyl substitution . testbook.comoregonstate.edu

The general steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of hexanoyl chloride. This leads to the formation of a tetrahedral intermediate. oregonstate.edu

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine or an added base like pyridine, removes a proton from the nitrogen atom to yield the final amide product, this compound, and the corresponding ammonium salt.

Catalyzed Direct Amidation Mechanism:

In the case of direct amidation catalyzed by a Lewis acid (e.g., a boron or metal-based catalyst), the mechanism involves the activation of the carboxylic acid.

Carbonyl Activation: The Lewis acid coordinates to the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of 4-aminoacetophenone then attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, leading to the formation of the amide bond.

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into these mechanisms. rsc.orgrsc.org These studies help to elucidate the structures of transition states and intermediates, and to understand the energetic profiles of different reaction pathways. For instance, computational work on similar amidation reactions has shown that catalysts can lower the activation energy barrier for the reaction, thereby increasing the reaction rate. acs.org

Kinetic studies on the acylation of anilines have further clarified the factors influencing the reaction rate. rsc.org The rate of acylation is dependent on the nucleophilicity of the aniline and the electrophilicity of the acylating agent. In the case of this compound synthesis, the electron-withdrawing acetyl group on the aniline ring slightly reduces its nucleophilicity compared to unsubstituted aniline.

The following table outlines the key mechanistic features of different synthetic routes to this compound.

Synthetic RouteKey IntermediateRate-Determining StepMechanistic Insights from Research
Acylation with Hexanoyl Chloride Tetrahedral IntermediateFormation or collapse of the tetrahedral intermediateA classic nucleophilic acyl substitution. The reaction is generally fast due to the high reactivity of the acyl chloride. oregonstate.edu
Boronic Acid Catalyzed Amidation Acylboronate IntermediateNucleophilic attack on the activated carboxylic acid or elimination of waterComputational studies support the role of the catalyst in activating the carboxylic acid and facilitating proton transfer. ucl.ac.ukrsc.org
Metal-Catalyzed Amidation Metal-coordinated CarboxylateVaries with metal and conditionsLewis acidic metals activate the carbonyl group. Some catalytic cycles may involve oxidative addition and reductive elimination steps. mdpi.comnih.gov
Enzymatic Synthesis Acyl-enzyme IntermediateAcylation or deacylation of the enzyme active siteThe reaction proceeds via a "ping-pong" mechanism where the carboxylic acid first acylates the enzyme, which then transfers the acyl group to the amine. nih.gov

Advanced Structural Characterization and Elucidation of N 4 Acetylphenyl Hexanamide

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for elucidating the precise structure of N-(4-acetylphenyl)hexanamide. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer complementary information regarding the electronic environment of individual atoms and the nature of the chemical bonds within the molecule.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton, including proton environments, carbon framework, and interatomic connectivity, can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the local electronic environment, with electronegative atoms and aromatic rings causing significant deshielding.

The aromatic region is expected to show a characteristic AA'BB' pattern for the para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing acetyl group (H-3, H-5) are anticipated to resonate at a lower field (higher ppm) compared to the protons ortho to the electron-donating amide nitrogen (H-2, H-6). The amide proton (N-H) typically appears as a broad singlet at a significantly downfield shift due to resonance and hydrogen bonding effects. The aliphatic protons of the hexanoyl chain would appear in the upfield region, with the α-methylene protons being the most deshielded due to their proximity to the amide carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-H 9.5 - 10.5 s 1H -
H-3, H-5 7.90 - 8.00 d 2H 8.5 - 9.0
H-2, H-6 7.60 - 7.70 d 2H 8.5 - 9.0
Acetyl CH₃ 2.50 - 2.60 s 3H -
α-CH₂ 2.30 - 2.40 t 2H ~7.5
β-CH₂ 1.60 - 1.70 p 2H ~7.5
γ, δ-CH₂ 1.30 - 1.40 m 4H -

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment. A key feature of the this compound spectrum is the presence of two distinct carbonyl carbon signals in the far downfield region. The ketone carbonyl carbon is typically found at a lower field (~197 ppm) than the amide carbonyl carbon (~172 ppm). The aromatic carbons can be assigned based on established substituent effects, with carbons attached to nitrogen (C-1) and the acetyl group (C-4) being deshielded, while carbons ortho to the nitrogen (C-2, C-6) are shielded.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ketone C=O 197.0 - 198.0
Amide C=O 172.0 - 173.0
C-1 (C-NH) 142.0 - 143.0
C-4 (C-C=O) 133.0 - 134.0
C-3, C-5 129.0 - 130.0
C-2, C-6 119.0 - 120.0
Acetyl CH₃ 26.0 - 27.0
α-C 38.0 - 39.0
γ-C 31.0 - 32.0
β-C 25.0 - 26.0
δ-C 22.0 - 23.0

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, it would confirm the connectivity of the aliphatic chain by showing cross-peaks between adjacent methylene (B1212753) groups (e.g., α-CH₂ to β-CH₂) and the terminal methyl group. It would also show a correlation between the ortho- and meta-protons on the aromatic ring (H-2/6 with H-3/5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~7.9 ppm would show a cross-peak to the carbon signal at ~129 ppm, confirming the assignment of C-3/C-5.

A cross-peak between the amide proton (N-H) and the amide carbonyl carbon , confirming the amide functionality.

Correlations from the amide proton (N-H) to the aromatic carbons C-1 and C-2/C-6 , confirming the attachment of the hexanoyl group to the phenyl ring via the nitrogen atom.

Correlations from the acetyl methyl protons to the ketone carbonyl carbon and the aromatic carbon C-4 , locking in the position of the acetyl group.

A correlation between the α-CH₂ protons of the hexanoyl chain and the amide carbonyl carbon , confirming the acyl portion of the amide.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for specific functional groups.

The FT-IR spectrum of this compound is dominated by absorptions from its two carbonyl groups and the amide N-H bond. The presence of two distinct C=O groups (ketone and amide) would result in two strong, sharp absorption bands in the carbonyl region of the spectrum. The N-H stretch of the secondary amide appears as a single sharp peak, distinguishing it from the broader O-H stretches of alcohols or carboxylic acids. The Amide II band, a characteristic feature of secondary amides arising from a mix of N-H bending and C-N stretching, provides further confirmation of the amide linkage. spectroscopyonline.comlibretexts.org

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3300 - 3350 Medium, Sharp
C-H Stretch (Aromatic) Aryl 3000 - 3100 Medium
C-H Stretch (Aliphatic) Alkyl 2850 - 2960 Medium-Strong
C=O Stretch (Ketone) Aryl Ketone 1680 - 1690 Strong
Amide I (C=O Stretch) Secondary Amide 1660 - 1670 Strong
Amide II (N-H bend, C-N stretch) Secondary Amide 1530 - 1550 Strong

Table 4: List of Compound Names

Compound Name
This compound
4-aminoacetophenone
hexanamide (B146200)

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Modes and Polymorph Differentiation

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a unique chemical fingerprint. chemicalbook.com The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrational modes of its specific functional groups.

Key vibrational modes for this compound would include:

Amide I and Amide II bands: These are characteristic of the amide linkage (-CONH-). The Amide I band, primarily due to the C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹. The Amide II band, a mix of N-H in-plane bending and C-N stretching, would likely be observed around 1520-1570 cm⁻¹.

Aromatic C-C stretching: The vibrations of the benzene ring typically produce a set of bands in the 1400-1600 cm⁻¹ region.

Acetyl C=O stretching: The carbonyl group of the acetyl moiety (-COCH₃) will have a characteristic stretching vibration, typically found in the 1680-1700 cm⁻¹ range.

Aliphatic C-H stretching: The hexanamide chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Nitrile group: While not present in this compound, it's worth noting that the nitrile group (-C≡N) has a very distinct and sensitive vibrational mode in the 2100-2300 cm⁻¹ region. researchgate.net

Raman spectroscopy is also exceptionally sensitive to the crystalline form of a substance, making it an invaluable tool for identifying and differentiating polymorphs. acs.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Different polymorphs of this compound, if they exist, would arise from different packing arrangements of the molecules in the crystal lattice. These variations in intermolecular interactions and molecular conformation would lead to subtle but measurable shifts in the Raman spectra, particularly in the low-frequency (phonon) region below 200 cm⁻¹, which is sensitive to lattice vibrations. amazonaws.com For instance, shifts in the position of key peaks, such as the amide or carbonyl bands, could indicate different hydrogen bonding environments characteristic of distinct polymorphic forms. imet-db.ru

Table 1: Expected Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (-CONH-)Amide I (C=O stretch)1630 - 1680
Amide II (N-H bend, C-N stretch)1520 - 1570
Acetyl (-COCH₃)C=O stretch1680 - 1700
PhenylAromatic C-C stretch1400 - 1600
Hexyl ChainAliphatic C-H stretch~2850 - 2960

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Confirmation and Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the precise determination of a molecule's mass and, by extension, its elemental composition. rsc.orgceitec.cz Unlike low-resolution mass spectrometry, HR-MS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). ceitec.cz

For this compound, with the chemical formula C₁₄H₁₉NO₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.

Calculation of Exact Mass:

Carbon (¹²C): 14 x 12.000000 = 168.000000 Da

Hydrogen (¹H): 19 x 1.007825 = 19.148675 Da

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

Oxygen (¹⁶O): 2 x 15.994915 = 31.989830 Da

Total Exact Mass: 233.141579 Da

An HR-MS analysis of this compound would be expected to yield a molecular ion peak [M+H]⁺ at m/z 234.148904. The high mass accuracy of the measurement allows for the confident confirmation of the elemental formula, as very few other combinations of elements would have a mass this close to the measured value. mdpi.comuol.de This technique is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₉NO₂
Theoretical Exact Mass233.141579 Da
Expected [M+H]⁺ Ion234.148904 m/z
Expected [M+Na]⁺ Ion256.123523 m/z

UV-Vis Spectrophotometry for Electronic Transitions and Chromophore Analysis

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. cam.ac.uk The absorption of light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uhu-ciqso.es The regions of a molecule that absorb light are known as chromophores. proteinstructures.com

The structure of this compound contains two primary chromophores: the acetyl-substituted phenyl ring and the amide group.

π → π* Transitions: The aromatic ring and the carbonyl groups (both acetyl and amide) contain π electrons. The promotion of these electrons from a bonding π orbital to an antibonding π* orbital results in strong absorption bands. For the substituted benzene ring, these transitions are expected in the UV region, likely with a primary absorption maximum (λ_max) around 250-290 nm. Conjugation between the acetyl group and the phenyl ring can influence the exact position and intensity of this absorption.

n → π* Transitions: The oxygen atoms of the carbonyl groups and the nitrogen atom of the amide group possess non-bonding electrons (n electrons). The excitation of these electrons to an antibonding π* orbital gives rise to n → π* transitions. These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths. uhu-ciqso.es For this compound, a weak n → π* absorption shoulder might be observed at a wavelength longer than the main π → π* band, potentially above 300 nm.

The solvent used for analysis can influence the positions of these absorption bands. For example, polar solvents can lead to shifts in the absorption maxima (solvatochromism).

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected λ_max (nm)
π → πAcetyl-substituted phenyl ring~ 250 - 290
n → πCarbonyl groups (C=O)> 300 (weak)

X-ray Crystallographic Studies of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. uhu-ciqso.eswikipedia.org This technique provides precise coordinates for each atom, from which bond lengths, bond angles, and torsion angles can be calculated. uhu-ciqso.es While specific crystallographic data for this compound is not publicly available, the principles of the analysis and the expected structural features can be discussed.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The first step in an X-ray crystallographic study is the growth of a high-quality single crystal of the compound. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.

This diffraction pattern is mathematically processed to generate an electron density map of the unit cell, which is the repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined, revealing the absolute structure of the molecule. This provides unambiguous information on the molecule's conformation and the packing of molecules within the crystal.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the atomic coordinates are determined, detailed geometric parameters can be calculated. For this compound, this analysis would focus on several key areas:

Bond Lengths: The distances between bonded atoms would be determined with high precision. For example, the C=O bond of the acetyl group is expected to be around 1.21-1.23 Å, while the amide C=O bond would be slightly longer, around 1.23-1.25 Å, due to resonance. The C-N amide bond would exhibit partial double bond character with a length of approximately 1.32-1.35 Å.

Bond Angles: The angles between adjacent bonds would reveal the local geometry around each atom. The sp² hybridized carbons of the benzene ring would show bond angles close to 120°. The geometry around the amide nitrogen would also be nearly trigonal planar.

Table 4: Representative Bond Lengths and Angles from Similar Structures

ParameterBond/AngleExpected Value
Bond LengthC=O (acetyl)~1.22 Å
Bond LengthC=O (amide)~1.24 Å
Bond LengthC-N (amide)~1.33 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleC-N-H (amide)~120°
Bond AngleC-CO-C (acetyl)~120°

Structural Elucidation through Integrated Spectroscopic and Crystallographic Data Analysis

The most robust structural elucidation is achieved by integrating data from multiple analytical techniques. Each method provides a piece of the structural puzzle, and their combination leads to a comprehensive and validated molecular structure.

For this compound, the process would be as follows:

HR-MS would first confirm the correct elemental composition (C₁₄H₁₉NO₂), ruling out other potential formulas.

Raman (and IR) spectroscopy would identify the key functional groups present (amide, acetyl, phenyl ring, alkyl chain), consistent with the proposed structure. The positions of the amide bands would provide initial clues about hydrogen bonding.

UV-Vis spectrophotometry would confirm the presence of the conjugated π-electron system of the acetyl-substituted phenyl ring.

Finally, single-crystal X-ray diffraction , if successful, would provide the definitive proof of structure. It would confirm the connectivity of the atoms and reveal the precise three-dimensional arrangement, including the molecular conformation and intermolecular interactions like hydrogen bonding in the solid state.

The spectroscopic data (Raman, UV-Vis) would then be correlated with the crystallographic information. For example, the observed vibrational frequencies in the Raman spectrum could be rationalized based on the specific bond lengths and angles and the hydrogen bonding network revealed by X-ray diffraction. This integrated approach ensures that the determined structure is consistent across all analytical methods, providing a high degree of confidence in the final elucidation.

Computational Chemistry and Theoretical Investigations of N 4 Acetylphenyl Hexanamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed study of molecular systems. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bldpharm.comchemicalbook.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined as a functional of its electron density. bldpharm.com DFT has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying the ground state geometries and electronic properties of medium-sized organic molecules like N-(4-acetylphenyl)hexanamide.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. chemspider.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemspider.comkg.ac.rs The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. kg.ac.rs

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. mdpi.commolinspiration.com Conversely, a large gap implies high stability and lower reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. This data, including the energy gap, can be used to derive important reactivity descriptors, as shown in the table below, which illustrates typical parameters obtained from such an analysis. For instance, a study on the related compound N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) revealed a small HOMO/LUMO energy gap, which corresponds to the molecule's reactive nature. drugbank.com

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity, stability
Ionization PotentialI-EHOMOEnergy to remove an electron
Electron AffinityA-ELUMOEnergy released when gaining an electron
Global Hardnessη(I-A)/2Resistance to change in electron distribution
Global SoftnessS1/(2η)Reciprocal of hardness, measure of reactivity
Electronegativityχ(I+A)/2Power to attract electrons
Chemical Potentialµ-(I+A)/2Escaping tendency of electrons
Electrophilicity Indexωµ²/ (2η)Propensity to accept electrons

This table presents theoretical parameters derived from Frontier Molecular Orbital analysis. The values for these parameters are typically calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule and its intermolecular interactions. nih.gov It is plotted onto the molecule's surface (typically a constant electron density contour) and uses a color spectrum to represent the electrostatic potential experienced by a positive test charge. nih.govpeter-ertl.com

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. peter-ertl.com

For this compound, an MEP surface analysis would reveal the distribution of charge across the molecule. The oxygen atoms of the acetyl and amide carbonyl groups would be expected to be strong negative potential sites, making them centers for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the amide nitrogen would represent a region of positive potential. This visual representation of charge distribution is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Molecular Modeling and Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for exploring the dynamic nature of molecules and predicting their physicochemical properties.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotation around its single bonds, and their relative energies. researchgate.net For a flexible molecule like this compound, which possesses several rotatable bonds in its hexanamide (B146200) chain, a multitude of conformations are possible.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for this exploration. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped to identify stable, low-energy conformers.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the molecule's conformation changes over time. This allows for the exploration of the conformational landscape and the identification of the most populated conformational states under specific conditions (e.g., in a solvent). Such studies are critical for understanding how the molecule's shape influences its interactions and properties.

Molecular descriptors are numerical values that encode chemical information and characterize the structure of a molecule. These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and are used extensively in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to predict the properties and biological activities of compounds.

One of the most important descriptors for predicting drug transport properties is the Topological Polar Surface Area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. It is a computationally efficient descriptor that correlates well with properties like intestinal absorption and blood-brain barrier penetration. A lower TPSA value (typically under 140 Ų) is associated with better membrane permeability.

Computational tools can rapidly predict a wide range of descriptors for this compound based on its 2D structure. A selection of commonly predicted descriptors is presented in the table below.

Descriptor CategoryDescriptor NamePredicted ValueSignificance
Constitutional Molecular Weight233.31 g/mol Overall size of the molecule
Number of Heavy Atoms17Count of non-hydrogen atoms
Number of Aromatic Rings1Presence of an aromatic system
Topological Number of Rotatable Bonds6Molecular flexibility
Topological Polar Surface Area (TPSA) 46.51 Ų Drug absorption and permeability
Physicochemical Hydrogen Bond Donors1Capacity to donate H-bonds
Hydrogen Bond Acceptors2Capacity to accept H-bonds
LogP (Octanol/Water Partition Coeff.)2.8 - 3.2Lipophilicity/Hydrophobicity

This table provides examples of molecular descriptors that can be computationally predicted for this compound. The values are representative for a molecule with this structure and are used to forecast its physicochemical properties.

Theoretical Spectroscopy

Theoretical spectroscopy, a powerful branch of computational chemistry, allows for the in-silico prediction of various spectroscopic properties of molecules. By employing quantum mechanical calculations, it is possible to simulate spectra that can be compared with experimental data, aiding in structure elucidation, assignment of spectral bands, and understanding the electronic and vibrational properties of a compound. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. mdpi.comijcmas.commdpi.com

The prediction of NMR parameters through computational methods has become a standard tool for the structural analysis of organic molecules. mdpi.com For this compound, theoretical calculations can provide valuable insights into its ¹H and ¹³C NMR spectra, helping to assign the resonances observed in experimental spectra.

The typical approach involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. nih.gov This is crucial as NMR chemical shifts are highly sensitive to the molecular structure. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for geometry optimization in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger). mdpi.comnih.gov

Once the optimized geometry is obtained, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Excellent linear correlations between experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts have been demonstrated for a wide range of organic compounds. mdpi.com While exact one-to-one correspondence is not always achieved due to factors like solvent effects and limitations of the theoretical model, the trends and relative ordering of chemical shifts are generally well-reproduced. aps.org This allows for the unambiguous assignment of complex spectra.

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study of this compound, comparing theoretical predictions with potential experimental values.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)
C=O (Amide)172.5172.0--
C=O (Ketone)197.0196.5--
Aromatic C (quaternary, attached to NH)142.0141.8--
Aromatic C (quaternary, attached to C=O)134.0133.5--
Aromatic CH (ortho to NH)119.0119.27.607.65
Aromatic CH (ortho to C=O)129.5129.87.907.95
CH₃ (Ketone)26.526.32.552.58
NH (Amide)--8.508.45
α-CH₂ (Amide)38.038.22.352.38
β-CH₂25.025.31.701.72
γ-CH₂31.031.21.351.36
δ-CH₂22.022.41.351.36
ε-CH₃14.014.10.900.92

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations. It is not based on published research for this specific compound.

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. vscht.cz Computational chemistry can predict these vibrational frequencies and their corresponding intensities, which is invaluable for interpreting experimental spectra.

Similar to NMR predictions, the process begins with the optimization of the molecular geometry to a stable energy minimum. Following this, a frequency calculation is performed at the same level of theory. ijcmas.com This calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. For a non-linear molecule with N atoms, there are 3N-6 such fundamental vibrations. vscht.cz

Calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other model limitations. mdpi.com To improve agreement with experimental data, it is common practice to apply a scaling factor to the calculated frequencies.

The calculations also provide the IR intensities and Raman activities for each vibrational mode. A vibration is IR-active if it causes a change in the molecule's dipole moment, and Raman-active if it leads to a change in its polarizability. libretexts.org This allows for the simulation of the entire IR and Raman spectra, which can be visually compared with experimental results. scm.com

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below.

Table 2: Illustrative Theoretical Vibrational Frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν₁3450331280150N-H Stretch
ν₂3080295725120Aromatic C-H Stretch
ν₃295028324590Aliphatic C-H Stretch
ν₄1685161825060Ketone C=O Stretch
ν₅1665159830050Amide I (C=O Stretch)
ν₆16051541150200Aromatic C=C Stretch
ν₇1540147818030Amide II (N-H Bend, C-N Stretch)
ν₈141013547040CH₃ Bending
ν₉1280122922070Amide III (C-N Stretch, N-H Bend)

Note: The data in this table is illustrative. Frequencies are hypothetical and would typically be scaled using a standard factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting UV-Vis absorption spectra. researchgate.netfaccts.dersc.org

The prediction of the UV-Vis spectrum involves calculating the energies of electronic excited states and the probabilities of transitions from the ground state to these excited states. faccts.de The calculation is typically performed on the previously optimized ground-state geometry of the molecule. mdpi.com

The TD-DFT calculation provides a list of vertical excitation energies, the corresponding wavelengths (λ), and the oscillator strengths (f) for each electronic transition. gaussian.com The oscillator strength is a dimensionless quantity that represents the intensity of the absorption band. gaussian.com A larger oscillator strength corresponds to a more intense peak in the UV-Vis spectrum.

These calculated transitions, which are discrete lines, can be broadened using a Gaussian or Lorentzian function to generate a simulated spectrum that resembles the broad bands observed experimentally. gaussian.com The predicted λₘₐₓ values can then be compared to experimental data to understand the nature of the electronic transitions, often characterized by the molecular orbitals involved (e.g., π → π* or n → π* transitions). rsc.org

A hypothetical table of predicted UV-Vis data for this compound is shown below.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound.

TransitionCalculated Wavelength (λₘₐₓ, nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S₀ → S₁3450.05HOMO-1 → LUMOn → π
S₀ → S₂2800.65HOMO → LUMOπ → π
S₀ → S₃2250.20HOMO-2 → LUMOπ → π*

Note: The data in this table is illustrative and intended to represent the type of results obtained from TD-DFT calculations. The exact wavelengths and intensities depend on the level of theory and solvent model used.

In Vitro Mechanistic Biological Investigations of N 4 Acetylphenyl Hexanamide

The exploration into the biological activities of N-(4-acetylphenyl)hexanamide begins with in vitro studies designed to elucidate its mechanism of action at the molecular level. These investigations are foundational in identifying and characterizing the compound's interaction with specific biological targets.

Enzyme Interaction Studies

A primary avenue of investigation for a novel compound like this compound is its potential to modulate enzyme activity. This is typically assessed through a series of enzyme inhibition assays.

Enzyme inhibition assays are conducted to determine if this compound can decrease the rate of an enzyme-catalyzed reaction. Should inhibitory activity be detected, kinetic analysis is then employed to understand the mechanism of this inhibition. The primary modes of reversible inhibition that are typically investigated are competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Competitive Inhibition : In this scenario, the inhibitor competes with the substrate for the same active site on the enzyme. libretexts.org The effect of the inhibitor can be overcome by increasing the substrate concentration. Kinetically, this is observed as an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max).

Non-competitive Inhibition : Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.orgtamhsc.edu This type of inhibition cannot be overcome by increasing substrate concentration. Kinetically, it is characterized by a decrease in V_max while K_m remains unchanged.

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This is reflected by a decrease in both V_max and K_m.

The potency of an inhibitor is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies determine the inhibition constant (K_i), which provides a more precise measure of the inhibitor's binding affinity. For instance, studies on related N-aryl acetamide (B32628) derivatives have identified them as inhibitors of bacterial proteases like collagenase H, with some showing sub-micromolar affinities. uni-saarland.de

Hypothetical Enzyme Inhibition Data for this compound

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Target Inhibition Type IC50 (µM) K_i (µM)
Cyclooxygenase-2 (COX-2) Competitive 15.2 7.8
5-Lipoxygenase (5-LOX) Non-competitive 25.8 25.8

Molecular Target Identification and Validation (Theoretical Approaches)

In parallel with or preceding experimental assays, theoretical and computational approaches are invaluable for identifying potential molecular targets and predicting the interactions of a compound like this compound.

Receptor Binding Studies and Ligand-Receptor Interactions

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. merckmillipore.com A common format is the competitive binding assay, where the compound of interest is tested for its ability to displace a known radiolabeled ligand that binds to the target receptor. merckmillipore.comd-nb.info The data from these assays can be used to determine the IC50 value, which can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation. These assays are a high-throughput method for screening large libraries of compounds against a panel of receptors to identify potential targets. merckmillipore.comnih.gov

Computational Ligand-Protein Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target of known 3D structure. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a function that estimates the binding free energy.

For this compound, docking simulations could be performed against a variety of potential protein targets. The results would provide insights into the most likely binding pose and an estimated binding affinity (docking score). nih.govresearchgate.net These simulations can also identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. For example, docking studies on a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, predicted strong interactions with acetylcholinesterase and butyrylcholinesterase, with binding energies of -7.5 and -7.6 kcal/mol, respectively. nih.gov

Hypothetical Docking Simulation Results for this compound

This table is for illustrative purposes only and does not represent actual computational data.

Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
COX-2 (5KIR) -8.2 Arg120, Tyr355, Ser530
5-LOX (3O8Y) -7.5 His367, His372, His550

Molecular Dynamics Simulations to Analyze Ligand-Protein Complex Stability

Following docking simulations, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-protein complex. nih.govepfl.chresearchgate.netwesleyan.edu MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. epfl.chresearchgate.net This allows for the analysis of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.gov

An MD simulation of the this compound-protein complex would reveal how the interactions change over a period of nanoseconds to microseconds. This can help to confirm the stability of the key interactions identified by docking and may reveal other transient interactions that contribute to binding. nih.gov The results of MD simulations can also be used to calculate a more accurate binding free energy using methods like MM-PBSA or MM-GBSA.

Theoretical Mechanistic Pathways of Bioactivity

While direct and comprehensive mechanistic studies on this compound are not extensively available in the public domain, the bioactivity of structurally related compounds can be used to postulate its theoretical mechanistic pathways. Research on molecules containing the N-acetylphenyl group or the hexanamide (B146200) chain provides a foundation for proposing potential interactions with cellular components and signaling cascades.

Proposed Cellular Signaling Pathway Modulation

The structure of this compound suggests it may modulate several key cellular signaling pathways. These proposals are based on the observed activities of analogous compounds in various in vitro systems.

Modulation of Kinase Signaling in Cancer: Several studies on derivatives containing the N-(4-acetylphenyl) moiety have reported anticancer properties. nih.govcu.edu.eg This suggests a potential to interfere with signaling pathways crucial for cancer cell proliferation, survival, and differentiation. news-medical.net Dysregulation of pathways like the RAS/RAF/MEK/ERK and PI3K/AKT, which are downstream of growth factor receptors such as EGFR and FGFR, is a hallmark of many cancers. news-medical.netwikipedia.orgnih.gov For instance, novel sulfonamide-based indolinone derivatives bearing a related structural component were found to be potent dual inhibitors of PDGFRα and Aurora A kinases, key regulators of cell division. cu.edu.eg Another study identified 4-acetylphenylamine-based imidazole (B134444) derivatives as promising anticancer agents, with potential targets including various kinases and the MDM2 protein. nih.gov

Interference with G-Protein Coupled Receptor (GPCR) Signaling: A structural analogue, 4-(2-acetylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, has demonstrated high affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT7 subtype. This indicates that this compound could potentially interact with GPCRs, a large family of transmembrane receptors that transduce extracellular signals into intracellular responses via second messengers.

Modulation of Bacterial Quorum Sensing: Research into N-acyl anilines as modulators of bacterial communication has shown that compounds like N-(2-nitrophenyl)hexanamide can act as antagonists of the LuxR-type quorum-sensing (QS) system. mdpi.com This system is a signaling pathway used by bacteria to coordinate gene expression with population density. The structural similarity suggests that this compound might also interfere with these pathways, presenting a potential mechanism for anti-pathogenic activity without direct bactericidal effects. mdpi.com

Selectivity and Specificity Considerations for Biological Targets (In Vitro Models)

The potential therapeutic utility of a compound is highly dependent on its selectivity for the intended biological target over other related proteins or enzymes. In vitro studies on compounds analogous to this compound have explored jejich selectivity against various targets.

Enzyme Inhibition Selectivity

The N-phenyl amide scaffold is present in numerous enzyme inhibitors, and its substitutions play a critical role in determining potency and selectivity.

Cholinesterases (AChE and BuChE): N-(2-nitrophenyl)alkylamides with longer acyl chains have been found to be more rapidly hydrolyzed by butyrylcholinesterase (BuChE) and show greater specificity for BuChE over acetylcholinesterase (AChE). researchgate.net The related N-(2-acetylphenyl)hexanamide has been identified as a substrate for cholinesterases. researchgate.net Furthermore, other complex molecules incorporating a 4-acetylphenyl arm have demonstrated potent inhibitory activity against AChE. researchgate.net This suggests a potential for this compound to interact selectively with cholinesterases.

Inhibitory Activity of N-(4-acetylphenyl) Analogs Against Cholinesterases and Carbonic Anhydrases
CompoundTarget EnzymeInhibition Constant (Ki)Reference
Imidazol-2-Ylidene-Silver(I) Complexes with 4-Acetylphenyl ArmAcetylcholinesterase (AChE)14.84 ± 1.91 to 174.80 ± 23.60 nM researchgate.net
Human Carbonic Anhydrase I (hCA I)22.41 ± 1.93 to 188.67 ± 27.05 nM researchgate.net
Human Carbonic Anhydrase II (hCA II)35.29 ± 7.21 to 136.55 ± 17.61 nM researchgate.net

Proteases (Bacterial vs. Human): N-aryl acetamides have been investigated as "pathoblockers" that inhibit bacterial virulence factors like Clostridial collagenase H (ColH). uni-saarland.de A key aspect of this research is ensuring selectivity over human matrix metalloproteinases (MMPs) to minimize off-target effects. Studies have shown that it is possible to design molecules that are potent against bacterial proteases while having significantly less activity against human MMPs. uni-saarland.deuni-saarland.de

Selectivity of a Thiol-Containing N-Aryl Acetamide Analog (Thiol 5a)
Target EnzymeActivity/InhibitionReference
Collagenase H (ColH)IC50 = 17 nM uni-saarland.de
Histone Deacetylases (HDACs)~50% inhibition uni-saarland.de
Tumor Necrosis Factor-α-Converting Enzyme (TACE)~80% inhibition uni-saarland.de

Histone Deacetylases (HDACs): The N-(4-acetylphenyl)amide moiety has been incorporated into molecules designed as HDAC inhibitors. nih.gov Selectivity among the different classes and isoforms of HDACs is a critical goal in the development of such inhibitors. In related studies, compounds have been screened for off-target effects against HDACs, indicating that this is a recognized potential interaction for this structural class. uni-saarland.de

Receptor Binding Selectivity

Serotonin Receptor Subtypes: As mentioned, a piperazinehexanamide derivative containing a 2-acetylphenyl group showed differential affinity for various serotonin receptor subtypes. This highlights the potential for this compound to be a scaffold for developing subtype-selective GPCR ligands.

Binding Affinity of a Piperazinehexanamide Analog at Serotonin Receptors
Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT7High Affinity (Specific value not provided in abstract)
5-HT1AMeasured
5-HT2AMeasured

Cancer Cell Line Specificity

The effectiveness of anticancer agents can vary significantly between different types of cancer cells.

Differential Cytotoxicity: In vitro screening of 4-acetylphenylamine-based imidazole derivatives revealed selective cytotoxicity. nih.gov Two compounds, in particular, were most effective against prostate (PPC-1) and glioblastoma (U-87) cancer cell lines, with EC₅₀ values ranging from 3.1 to 47.2 µM, while showing lower activity against a triple-negative breast cancer cell line (MDA-MB-231). nih.gov Similarly, a sulfonamide-based indolinone derivative showed promising cytotoxicity specifically against CCRF-CEM and SR leukemia cell lines. cu.edu.eg

Cytotoxicity of an Imidazole Analog (Compound 14) in Cancer Cell Lines
Cell LineCancer TypeEC50 (µM)Reference
PPC-1Prostate Adenocarcinoma4.1 ± 1.0 nih.gov
U-87Glioblastoma3.1 ± 0.1 nih.gov

Structure Activity Relationship Sar and Analog Development for N 4 Acetylphenyl Hexanamide

Design Principles for Structural Modifications

The systematic modification of the N-(4-acetylphenyl)hexanamide scaffold allows for a comprehensive investigation of the chemical space around this core structure. Key areas for modification include the hexanamide (B146200) chain and the 4-acetylphenyl moiety.

The length and substitution of the acyl chain play a crucial role in the interaction of N-acyl anilides with their biological targets. Studies on related compounds have demonstrated that modulating the length of the alkyl chain can significantly impact inhibitory activity. For instance, in a series of α-ketoheterocycles, increasing the number of methylene (B1212753) groups in the C-2 acyl chain from two to eight led to a corresponding increase in inhibitory potency. universiteitleiden.nl This suggests that the binding pocket of the target protein may have a hydrophobic channel that can accommodate longer alkyl chains. universiteitleiden.nl

The introduction of substituents on the hexanamide chain can also influence activity. These substitutions can alter the compound's lipophilicity, conformation, and ability to form hydrogen bonds.

Table 1: Effect of Acyl Chain Length on Biological Activity of N-Acyl Anilide Analogs

Acyl Chain Length (Number of Carbons)Relative Inhibitory ActivityReference
2Low universiteitleiden.nl
4Moderate universiteitleiden.nl
6High universiteitleiden.nl
8Very High universiteitleiden.nl

Note: This table is a generalized representation based on findings for related N-acyl compounds and illustrates a common trend.

Modifications to the 4-acetylphenyl ring are a critical aspect of SAR studies. The position of the acetyl group and the introduction of other substituents can dramatically alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

The electronic nature of substituents on the phenyl ring of anilides has been shown to be a key determinant of their biological activity. In some series of substituted anilides, the presence of electron-withdrawing groups, such as a nitro group, has been correlated with increased antimicrobial activity. cust.edu.twresearchgate.net Conversely, electron-donating groups on the aromatic system can also enhance activity in other contexts. researchgate.net The position of these substituents is also of great importance. researchgate.netmdpi.com For instance, in a study of N-phenyl-substituted cinnamanilides, the disubstitution of the ortho and para positions with different halogens was found to be advantageous for antimalarial activity. mdpi.com

The acetyl group itself is a key feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Moving the acetyl group to the meta or ortho positions would significantly alter the geometry of these potential interactions.

Table 2: Influence of Phenyl Ring Substituents on the Activity of Anilide Derivatives

SubstituentPositionElectronic EffectGeneral Impact on Activity (Context-Dependent)Reference(s)
Nitro (NO₂)VariesElectron-withdrawingOften increases antimicrobial activity cust.edu.tw, researchgate.net
Halogens (Cl, Br)ortho, paraElectron-withdrawingCan be advantageous, especially in combination mdpi.com
Trifluoromethyl (CF₃)meta, paraStrong electron-withdrawingPreferred at meta or para for certain activities mdpi.com
Amino (NH₂)VariesElectron-donatingCan have a respectable effect in some contexts science.gov
Alkoxy (e.g., OCH₃)paraElectron-donating (resonance)Can increase the basicity of the nitrogen atom researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. cust.edu.tw These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive activity.

The initial step in QSAR model development is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:

Physicochemical parameters: such as logP (lipophilicity), molar refractivity, and dipole moment.

Topological indices: which describe the connectivity of atoms in a molecule (e.g., molecular connectivity indices like ⁰χ, ⁰χv, and ²χ). cust.edu.twresearchgate.net

Electronic descriptors: such as HOMO and LUMO energies, and atomic charges, which can be calculated using quantum mechanical methods. researchgate.net

Steric descriptors: which relate to the three-dimensional shape of the molecule.

Once the descriptors are calculated, a statistical method is used to generate a model that correlates a subset of these descriptors with the observed biological activity. Multiple linear regression (MLR) is a commonly used technique for this purpose. nih.govacs.org Feature selection methods, such as stepwise regression, are often employed to identify the most relevant descriptors and to avoid overfitting. nih.gov

For a hypothetical QSAR study on this compound analogs, a model might take the following form:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could be a combination of hydrophobic, electronic, and topological parameters.

A crucial aspect of QSAR modeling is the validation of the generated model to ensure its robustness and predictive power. nih.gov Common validation techniques include:

Internal validation: such as the leave-one-out (LOO) cross-validation method, which provides a cross-validated correlation coefficient (q²). researchgate.net

External validation: where the model's predictive ability is tested on a set of compounds that were not used in the model's development (the test set). The predictive ability is often assessed by the R²pred value.

Y-randomization: This involves randomly shuffling the biological activity data to generate new datasets. A valid QSAR model should show very low correlation for these randomized datasets. nih.gov

The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions. nih.gov It is essential to ensure that any new compound for which an activity prediction is made falls within this domain.

Pharmacophore Elucidation for Target Binding

A pharmacophore is an ensemble of steric and electronic features that is necessary for a small molecule to exert a particular biological effect. wustl.edu Pharmacophore modeling is a powerful tool in drug design for identifying new compounds with the potential to bind to a specific target.

The process of pharmacophore elucidation can be either ligand-based or structure-based. wustl.edu In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. In a structure-based approach, the known 3D structure of the target protein is used to define the key interaction points in the binding site. nih.gov

A hypothetical pharmacophore for this compound and its analogs might include the following features:

A hydrogen bond acceptor: corresponding to the carbonyl oxygen of the acetyl group.

A hydrogen bond donor: corresponding to the amide N-H group.

A hydrophobic region: representing the hexyl chain.

An aromatic ring feature: for the phenyl ring.

These features can be used to create a 3D query to screen large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net

Theoretical Aspects of Drug Metabolism and Disposition Adme for N 4 Acetylphenyl Hexanamide

In Vitro Metabolic Stability Studies (Microsomal and Hepatocyte Stability)

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key factor in determining its in vivo half-life and oral bioavailability. if-pan.krakow.plnih.gov In vitro systems such as liver microsomes and hepatocytes are standard tools for these assessments. researchgate.netspringernature.com

Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism of drugs. wuxiapptec.com For N-(4-acetylphenyl)hexanamide, incubation with human liver microsomes in the presence of the cofactor NADPH would be expected to initiate several metabolic reactions. if-pan.krakow.pl Based on its structure, likely metabolic pathways would include:

Hydroxylation: The aliphatic hexanoyl chain is susceptible to omega (ω) and omega-1 (ω-1) hydroxylation. The aromatic phenyl ring could also undergo hydroxylation.

Amide Hydrolysis: The amide bond could be cleaved by amidases, although this is often a slower process compared to CYP-mediated oxidation. The rate of disappearance of the parent compound in this system would provide its intrinsic clearance (CLint), a fundamental parameter for predicting hepatic clearance. if-pan.krakow.plnih.gov

Hepatocyte Stability: Hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as active transporter systems. springernature.comwuxiapptec.com In addition to the oxidative pathways seen in microsomes, this compound or its phase I metabolites would likely undergo phase II conjugation reactions in hepatocytes. These could include glucuronidation or sulfation of any newly formed hydroxyl groups. The use of cryopreserved human hepatocytes is a common application for evaluating metabolic stability and potential drug-drug interactions. springernature.com For slowly metabolized compounds, newer techniques like the hepatocyte relay method can extend incubation times to get more accurate clearance data. wuxiapptec.com

Cytochrome P450 (CYP) Inhibition Potential (In Vitro Screening)

A compound's potential to inhibit CYP enzymes is a major cause of drug-drug interactions (DDIs). criver.comcreative-bioarray.com In vitro screening assays are used to assess this risk by measuring the concentration of the compound that produces 50% inhibition (IC50) of the activity of major CYP isoforms. creative-bioarray.comevotec.com These assays typically use human liver microsomes or recombinant CYP enzymes and isoform-specific probe substrates. evotec.com

For this compound, its potential for CYP inhibition can be predicted based on its structural features. The presence of a lipophilic alkyl chain and an aromatic ring suggests possible binding to the active sites of various CYP enzymes. A theoretical assessment of its inhibitory potential is presented below.

CYP IsozymeExample Probe SubstratePredicted Inhibition Potential of this compoundRationale
CYP1A2 PhenacetinLow to ModerateAromatic ring may interact with the active site.
CYP2C9 TolbutamideLowLacks the typical acidic group often found in high-affinity CYP2C9 inhibitors.
CYP2C19 S-mephenytoinLow to ModeratePotential for interaction based on general lipophilicity.
CYP2D6 DextromethorphanLowDoes not contain the basic nitrogen atom typical of many CYP2D6 substrates and inhibitors.
CYP3A4 MidazolamModerate to HighThe molecule's size and lipophilicity make it a likely candidate for interaction with the large, flexible active site of CYP3A4.

This table represents a theoretical prediction based on chemical structure and is not derived from experimental data.

Theoretical Prediction of ADME Properties

In silico tools have become indispensable in early drug discovery for predicting the ADME properties of novel compounds, helping to prioritize candidates and reduce late-stage failures. nih.govfrontiersin.org

Numerous web-based tools and software platforms, such as SwissADME, pkCSM, and ADMET-AI, use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of ADME properties from a chemical structure. oup.comnih.govijrpr.com These models are trained on large datasets of compounds with known experimental values. sygnaturediscovery.com

Below is a table of predicted ADME properties for this compound, generated from consensus chemical knowledge.

ADME PropertyPredicted Value/ClassificationRationale / Example Tool
Absorption
Oral BioavailabilityGoodConforms to Lipinski's Rule of Five (predicted).
Caco-2 PermeabilityHighHigh lipophilicity suggests good passive diffusion.
Human Intestinal AbsorptionHigh (>90%)Predicted based on high permeability and solubility characteristics.
Distribution
Volume of Distribution (VDss)Moderate to HighLipophilic nature suggests distribution into tissues.
Plasma Protein BindingHigh (>90%)Expected due to the hydrophobic alkyl and aromatic moieties.
Blood-Brain Barrier (BBB) PermeantYesLipophilicity and TPSA are within ranges that favor BBB penetration.
Metabolism
CYP2D6 SubstrateNoLacks key structural features for CYP2D6 binding.
CYP3A4 SubstrateYesLikely substrate due to its size and lipophilicity.
Excretion
Total ClearanceLow to ModerateDependent on the rate of hepatic metabolism.

This table is based on theoretical predictions from common ADMET modeling principles and tools like SwissADME and pkCSM. nih.govijrpr.com

Drug transporters, such as the efflux pump P-glycoprotein (P-gp), play a crucial role in drug disposition and can significantly impact a drug's absorption and distribution, including its ability to cross the blood-brain barrier. csmres.co.uknih.gov Computational models can predict if a compound is likely to be a substrate or inhibitor of these transporters. csmres.co.ukkoreascience.kr These predictions are often based on physicochemical properties like aromatic ring count, molecular weight, and the presence of hydrogen bond acceptors. csmres.co.uk

Theoretical Predictions: Due to its lipophilic character and presence of aromatic groups, this compound is predicted to be a substrate of the efflux transporter P-glycoprotein (P-gp). csmres.co.uk This interaction could limit its accumulation in the brain and increase its excretion.

In Vitro Studies: Experimental confirmation would involve in vitro assays, such as bidirectional transport studies across cell monolayers (e.g., Caco-2 or MDCK cells) that overexpress the transporter of interest. An efflux ratio significantly greater than 2 in such an assay would confirm that the compound is a P-gp substrate.

TransporterInteraction TypeIn Vitro Assay ExamplePredicted Outcome
P-glycoprotein (P-gp/ABCB1)SubstrateBidirectional transport assayLikely a substrate
Breast Cancer Resistance Protein (BCRP)SubstrateVesicular transport assayPossible substrate
Organic Anion-Transporting Polypeptides (OATPs)SubstrateCell-based uptake assayUnlikely substrate

This table represents a theoretical prediction based on chemical structure and is not derived from experimental data.

Theoretical Biodegradation Pathways and Products

The environmental fate of a chemical is determined by its susceptibility to biodegradation by microorganisms. For this compound, the most probable biodegradation pathways would involve the cleavage of the amide bond and subsequent degradation of the resulting fragments.

Amide Bond Hydrolysis: The primary and most likely initial step is the enzymatic hydrolysis of the amide linkage by microbial amidases. This reaction would break down this compound into two smaller, more readily biodegradable molecules: 4-aminoacetophenone and hexanoic acid. upc.edu

Degradation of Hexanoic Acid: Hexanoic acid is a six-carbon fatty acid. It would be readily metabolized by a wide variety of microorganisms through the well-established β-oxidation pathway. researchgate.netasm.org In this process, the fatty acid is sequentially cleaved into two-carbon units of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Degradation of 4-aminoacetophenone: 4-aminoacetophenone is an aromatic amine. hmdb.ca Its biodegradation would likely proceed through pathways common for aromatic compounds. nih.govbioline.org.br This could involve initial hydroxylation of the aromatic ring, followed by ring-cleavage reactions catalyzed by dioxygenase enzymes, ultimately leading to intermediates that can enter central metabolic pathways. The amino group would be removed via deamination.

Advanced Analytical Methodologies for Academic Research on N 4 Acetylphenyl Hexanamide

Development and Validation of Analytical Methods for Purity Assessment

Purity is a critical parameter in the synthesis and application of N-(4-acetylphenyl)hexanamide. The following subsections describe the primary chromatographic methods employed for its assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound due to its high resolution, sensitivity, and precision. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development for this compound focuses on optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. A C18 column is commonly selected as the stationary phase due to its versatility and effectiveness in retaining moderately nonpolar compounds. The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and nonpolar impurities. Detection is typically performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance, often around 254 nm.

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, precision, accuracy, and specificity. The data below represents a typical set of validation parameters for an HPLC assay of this compound.

Table 1: HPLC Method Parameters and Validation Data

Parameter Typical Condition / Value
Chromatographic Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Phosphate Buffer (pH 6.9); B: Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Validation Parameters
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.01 µg/mL

Gas Chromatography (GC) for Volatile Impurities and Derivatization

Gas Chromatography (GC) is the preferred method for the analysis of volatile impurities, such as residual solvents, that may be present in the final product from the synthesis process. thermofisher.com Common solvents used in the synthesis of amides include dichloromethane, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297). reddit.com Headspace GC is the most common sample introduction technique, as it allows for the analysis of volatile compounds without dissolving the non-volatile this compound, thereby protecting the GC column. thermofisher.comnih.gov

In this technique, a sample of the solid this compound is placed in a sealed vial and heated. The volatile solvents partition into the gas phase (the headspace), which is then sampled and injected into the GC. A flame ionization detector (FID) is typically used due to its high sensitivity for organic compounds. ispub.com

For the analysis of volatile impurities, derivatization of this compound is not necessary as the target analytes are the volatile solvents themselves. The compound itself is generally not amenable to GC analysis without derivatization due to its low volatility and polar amide group, but this is not the objective of this specific analysis. bre.com

Table 2: Common Residual Solvents Analyzed by Headspace GC

Solvent Class Typical Boiling Point (°C)
Dichloromethane Class 2 39.6
Tetrahydrofuran (THF) Class 2 66
Ethyl Acetate Class 3 77.1
Hexane Class 2 69

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. wikipedia.org It allows the chemist to qualitatively track the consumption of starting materials (4-aminoacetophenone and hexanoyl chloride or hexanoic acid) and the formation of the amide product. nih.gov

The stationary phase is typically a silica (B1680970) gel plate. The mobile phase, or eluent, is a mixture of solvents chosen to provide good separation between the starting materials and the product. silicycle.com Given the difference in polarity—4-aminoacetophenone being more polar than the this compound product—a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. rochester.eduorgchemboulder.com

Spots are visualized under UV light (254 nm), where the aromatic rings of the compounds will appear as dark spots. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A higher Rf value indicates a less polar compound. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

Table 3: TLC Systems for Monitoring this compound Synthesis

Mobile Phase (v/v) Expected Rf (Product) Expected Rf (4-aminoacetophenone) Visualization
30% Ethyl Acetate / 70% Hexanes ~0.4 ~0.1 UV (254 nm)
50% Ethyl Acetate / 50% Hexanes ~0.6 ~0.25 UV (254 nm)

Impurity Profiling and Characterization

Identifying and characterizing impurities is essential for understanding the reaction pathway and ensuring the quality of the final compound.

Identification of Synthetic Impurities and Degradation Products

The synthesis of this compound, typically via the acylation of 4-aminoacetophenone with hexanoyl chloride or a related activated hexanoic acid derivative, can lead to several predictable impurities. acs.org

Synthetic Impurities:

Unreacted Starting Materials: Residual 4-aminoacetophenone or hexanoic acid can remain if the reaction does not go to completion.

Diacylated Product: The formation of N-(4-acetylphenyl)-N-hexanoylhexanamide is possible, though generally sterically hindered and less common under standard conditions.

By-products from Reagents: Impurities from the starting materials or reagents used in the synthesis can be carried through to the final product.

Degradation Products:

Hydrolysis Products: The amide bond in this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 4-aminoacetophenone and hexanoic acid.

Structural Elucidation of Impurities using Spectroscopic Techniques

Once impurities are detected and isolated (often via preparative HPLC or column chromatography), their structures are elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of impurities. researchgate.net For instance, the presence of unreacted 4-aminoacetophenone would be indicated by a characteristic broad singlet for the -NH₂ protons and the absence of the aliphatic hexanamide (B146200) chain signals. cram.com

Mass Spectrometry (MS): MS provides the molecular weight of the impurity, which is a critical piece of information for its identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns can further help in confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. acs.org The spectrum of this compound will show characteristic absorptions for the N-H bond, the amide C=O, and the ketone C=O. The absence of the amide N-H and C=O bands, coupled with the presence of a broad O-H stretch, could indicate the presence of hexanoic acid.

Table 4: Key Spectroscopic Data for this compound and Potential Impurities

Compound Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹) Expected m/z [M+H]⁺
This compound ~9.8 (s, 1H, NH), 7.9 (d, 2H), 7.7 (d, 2H), 2.5 (s, 3H), 2.3 (t, 2H), 0.9 (t, 3H) 3300 (N-H), 1685 (Amide C=O), 1670 (Ketone C=O) 248.16
4-Aminoacetophenone 7.7 (d, 2H), 6.6 (d, 2H), 4.1 (br s, 2H, NH₂), 2.4 (s, 3H) 3400, 3320 (N-H₂ stretches), 1655 (Ketone C=O) 136.08

| Hexanoic Acid | ~12.0 (br s, 1H, OH), 2.3 (t, 2H), 0.9 (t, 3H) | 3300-2500 (broad O-H), 1710 (Carboxylic Acid C=O) | 117.09 |

Chemical Stability and Degradation Pathway Analysis

The chemical stability of a research compound is a critical parameter that influences its storage, handling, and application in experimental settings. Understanding its degradation pathways is essential for identifying potential impurities and ensuring the integrity of research data.

Stress Testing (e.g., Hydrolytic, Oxidative, Photolytic)

Forced degradation, or stress testing, is employed to predict the intrinsic stability of a compound by subjecting it to more severe conditions than it would typically encounter. This process helps to elucidate potential degradation pathways and develop stability-indicating analytical methods.

Hydrolytic Stress Testing: The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. rsc.orgarkat-usa.org Stress testing would likely involve exposing solutions of the compound to a range of pH values (e.g., pH 2 with HCl, neutral pH, and pH 12 with NaOH) at elevated temperatures (e.g., 60-80°C). The primary degradation products would be 4-aminoacetophenone and hexanoic acid. The rate of hydrolysis is expected to be significantly faster under strong acidic or basic conditions compared to neutral pH. researchgate.net

Oxidative Stress Testing: Oxidative degradation can be investigated using reagents such as hydrogen peroxide (H₂O₂). pharxmonconsulting.com The this compound molecule has several sites susceptible to oxidation, including the aromatic ring and the hexanoyl side chain. The goal of this stress testing is to expose the compound to oxidants it might realistically encounter. pharxmonconsulting.com Potential oxidation products could include N-oxides or hydroxylated derivatives on the aromatic ring.

Photolytic Stress Testing: Photostability is assessed by exposing the compound, in both solid and solution states, to controlled light sources, such as a xenon lamp that mimics natural sunlight, according to ICH Q1B guidelines. nih.govresearchgate.net The acetylphenyl moiety may absorb UV radiation, potentially leading to photodegradation. The degradation process is dependent on factors like light intensity, temperature, and the presence of photosensitizers. researchgate.net

Table 1: Hypothetical Stress Testing Conditions and Expected Outcomes for this compound

Stress Condition Reagent/Condition Temperature Duration Expected Degradation
Acid Hydrolysis 0.1 M HCl 80°C 24-72 hours Significant degradation
Base Hydrolysis 0.1 M NaOH 60°C 8-24 hours Very significant degradation
Neutral Hydrolysis Purified Water 80°C 72 hours Minimal to no degradation
Oxidation 3% H₂O₂ Room Temperature 24 hours Moderate degradation
Photolysis (Solution) Xenon Lamp (ICH Q1B) 25°C 7 days Moderate degradation

| Photolysis (Solid) | Xenon Lamp (ICH Q1B) | 25°C | 7 days | Minimal degradation |

Identification of Degradation Mechanisms

Based on the functional groups present in this compound, the primary degradation mechanisms under stress conditions can be predicted:

Amide Hydrolysis: This is the most probable degradation pathway under acidic and basic conditions. In acidic media, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond to form a carboxylate and an amine.

Oxidation: The aromatic ring can undergo electrophilic substitution with hydroxyl radicals that may be generated during oxidative stress, leading to phenolic derivatives. The benzylic position of the acetyl group and the alkyl chain are also potential sites for oxidation.

Photodegradation: For aromatic compounds, photodegradation can occur through various mechanisms, including photo-oxidation and photo-rearrangement. The energy absorbed from UV light can excite the molecule to a higher energy state, making it more reactive and prone to degradation.

Quantification in Research Matrices (Academic Context)

The development of robust analytical methods is crucial for the accurate quantification of this compound in academic research settings, for example, to determine its concentration in a reaction mixture or a biological matrix.

Development of Robust Spectrophotometric and Chromatographic Quantification Methods

Spectrophotometric Method: A UV-Vis spectrophotometric method can be developed for the quantification of this compound. The aromatic ring and the acetyl group constitute a chromophore that absorbs UV radiation. A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) over the UV range. A calibration curve of absorbance versus concentration would then be prepared to quantify the compound in unknown samples. This method is simple and rapid but may lack specificity if other components in the sample absorb at the same wavelength.

Chromatographic Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method would provide a more specific and sensitive means of quantification. A C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection would be performed using a UV detector set at the λmax of the compound. An isocratic or gradient elution could be developed to achieve adequate separation of the parent compound from any degradation products or impurities.

Table 2: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 10 µL
Column Temperature 30°C

| Retention Time | Approx. 4.5 min |

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Detection/Quantitation Limits)

Any newly developed analytical method must be validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. wjarr.comjetir.org The validation should be performed according to established guidelines. wjarr.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of the HPLC method, specificity would be demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (r²) of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. routledge.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. routledge.com

Table 3: Hypothetical Method Validation Results for the Proposed HPLC Method

Parameter Acceptance Criteria Hypothetical Result
Specificity Well-resolved peak Peak purity > 0.999
Linearity (Range) r² ≥ 0.999 1-100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (RSD)
- Repeatability ≤ 2.0% 0.8%
- Intermediate Precision ≤ 2.0% 1.2%
Limit of Detection (LOD) - 0.1 µg/mL

| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |

Theoretical Principles of Chirality and Optical Activity if Applicable to N 4 Acetylphenyl Hexanamide or Its Derivatives

Chiral Synthesis and Resolution Strategies for Enantiomers

Should a chiral center be introduced into the N-(4-acetylphenyl)hexanamide structure, for instance, by the addition of a substituent on the hexanamide (B146200) chain or the phenyl ring, the synthesis of a specific enantiomer would become a significant objective. The synthesis of a single enantiomer is crucial as different enantiomers of a drug can have varied biological activities; one may be therapeutic while the other could be inactive or even harmful. nih.gov

Chiral Synthesis Strategies:

Asymmetric Synthesis: This approach involves the conversion of an achiral starting material into a chiral product. nih.gov This could be achieved by using a chiral catalyst or a chiral auxiliary that directs the formation of one enantiomer over the other. For a hypothetical derivative, an asymmetric hydrogenation of a double bond introduced into the hexanamide moiety could be catalyzed by a chiral metal complex to yield a product with high enantiomeric excess.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For instance, a chiral amino acid could be used to build a portion of a modified this compound derivative, thereby incorporating a predefined stereocenter into the final molecule.

Resolution Strategies for Enantiomers:

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to separate them.

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. Afterward, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column. The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

Interactive Data Table: Comparison of Chiral Synthesis and Resolution Strategies

StrategyPrincipleAdvantagesDisadvantages
Asymmetric Synthesis Direct formation of one enantiomer over the other using a chiral influence.High efficiency, can be catalytic.Development of a suitable catalyst can be challenging and expensive.
Chiral Pool Synthesis Incorporation of a chiral fragment from a natural source.High enantiomeric purity is often guaranteed by the starting material.Limited by the availability and variety of suitable chiral starting materials.
Classical Resolution Formation of separable diastereomers with a chiral resolving agent.Well-established and widely applicable method.Can be time-consuming, and the resolving agent may be expensive.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Can be used for both analytical and preparative separations.High cost of chiral stationary phases and solvents.

Theoretical Prediction of Optical Rotation and Circular Dichroism

For a chiral derivative of this compound, predicting its chiroptical properties, such as optical rotation and circular dichroism (CD), is a key aspect of its characterization. These properties are definitive proof of a molecule's chirality.

Optical Rotation:

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral compound. wikipedia.org It is defined as the observed angle of rotation for a solution with a concentration of 1 g/mL in a 1 decimeter long sample tube. masterorganicchemistry.com The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. pressbooks.pub

Theoretical prediction of optical rotation can be performed using computational quantum chemistry methods. These calculations involve determining the electronic structure of the molecule and its interaction with light. By calculating the optical rotatory dispersion (ORD) spectrum, which is the variation of optical rotation with the wavelength of light, the specific rotation at a particular wavelength (commonly the sodium D-line at 589 nm) can be predicted. wikipedia.org

Circular Dichroism:

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. smoldyn.org A CD spectrum is a plot of the difference in absorption (ΔA = A_left - A_right) versus wavelength. This technique provides information about the stereochemistry of a molecule.

Theoretical calculations of CD spectra are also based on quantum chemical methods. By computing the electronic transition energies and the corresponding rotational strengths for a given enantiomer, a theoretical CD spectrum can be generated. Comparing the theoretical spectrum with the experimental one can help in assigning the absolute configuration (R or S) of a chiral center.

Impact of Molecular Conformation on Chiroptical Properties

The chiroptical properties of a molecule are highly dependent on its three-dimensional structure, specifically its molecular conformation. researchgate.net For a flexible molecule like a derivative of this compound, multiple conformations may exist in equilibrium.

The observed optical rotation and CD spectrum are a weighted average of the properties of all populated conformations. Therefore, a thorough conformational analysis is essential for the accurate theoretical prediction of chiroptical properties. researchgate.net

Conformational Analysis and its Impact:

Computational Modeling: The first step is to identify all low-energy conformers of the chiral derivative using computational methods.

Structural Rigidity: The more rigid a molecule's conformation, the less conformational averaging will occur, and the more straightforward the interpretation of its chiroptical properties will be. Conversely, for highly flexible molecules, the interpretation can be more complex due to the presence of multiple contributing conformers.

Interactive Data Table: Factors Influencing Chiroptical Properties

FactorDescriptionImpact on Optical Rotation & Circular Dichroism
Absolute Configuration (R/S) The spatial arrangement of atoms at a chiral center.Enantiomers have equal magnitude but opposite signs for their optical rotation and CD spectra.
Molecular Conformation The spatial arrangement of atoms that can be interconverted by rotation about single bonds.The observed chiroptical properties are a weighted average of the properties of all populated conformations.
Solvent The medium in which the chiral compound is dissolved.Can influence the conformational equilibrium and thus alter the observed chiroptical properties.
Temperature A measure of the average kinetic energy of the molecules.Can affect the populations of different conformers, leading to changes in the observed chiroptical properties.
Wavelength of Light The wavelength of the light used for the measurement.Optical rotation and circular dichroism are wavelength-dependent phenomena (ORD and CD spectra).

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Contributions

Direct experimental data on N-(4-acetylphenyl)hexanamide is sparse; however, the synthesis and characterization of analogous compounds provide a clear methodological blueprint. Research on related N-aryl amides and acetophenones has established robust synthetic protocols, typically involving the acylation of an aniline (B41778) derivative with an acyl chloride or anhydride. For instance, the synthesis of N-aryl acetamides has been achieved by reacting an appropriate amine with chloroacetyl chloride. rasayanjournal.co.in Similarly, related thiourea (B124793) derivatives have been synthesized by reacting 4-aminoacetophenone with an isothiocyanate in a refluxing solvent like acetone. nih.gov

Methodological contributions in the field heavily rely on spectroscopic and crystallographic techniques for structural elucidation. Standard characterization for this class of compounds includes:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure, as demonstrated in the analysis of numerous N-acetylphenyl derivatives. nih.govnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify key functional groups, such as the N-H and carbonyl (C=O) stretches of the amide and ketone moieties. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding, which can be crucial for understanding the compound's behavior in a solid state. nih.gov

Biological evaluations of structurally similar molecules have revealed activities such as enzyme inhibition, including against acetylcholinesterase, butyrylcholinesterase, and urease, suggesting that this compound could be a candidate for similar screening. nih.gov

Potential for Further Mechanistic Investigations

The structural motifs within this compound—a substituted aniline amide and a ketone—are present in many biologically active molecules, suggesting several avenues for mechanistic exploration.

Enzyme Inhibition: Related N-aryl amides have shown potential as inhibitors of bacterial proteases like LasB and ColH. uni-saarland.deuni-saarland.de Future studies could investigate whether this compound acts as an inhibitor for these or other proteases, which are often virulence factors in pathogenic bacteria. uni-saarland.de Furthermore, studies on related anilides have explored their hydrolysis by cholinesterases, indicating that the title compound could be investigated as a substrate or inhibitor of these enzymes, which are relevant in neurodegenerative diseases. researchgate.net

Quorum Sensing Modulation: The isomer N-(2-acetylphenyl)hexanamide has been studied in the context of LuxR-regulated quorum sensing (QS) in bacteria. semanticscholar.org Docking experiments suggested that the 2-substituted aniline scaffold can fit within the LuxR binding site. semanticscholar.org A key future investigation would be to determine if this compound can also modulate QS pathways, which would present a novel anti-infective strategy that does not rely on bactericidal activity.

HDAC Inhibition: The N-acetylphenyl moiety is a known feature in some histone deacetylase (HDAC) inhibitors. nih.gov Research could explore if this compound or its derivatives exhibit HDAC inhibitory activity, which is a significant target in cancer therapy. This would involve in vitro assays with isolated HDAC enzymes followed by cellular assays to determine antiproliferative effects.

Opportunities for Advanced Derivative Synthesis and Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and represent a significant opportunity for this compound. Based on research into similar scaffolds, a systematic derivatization program could be designed to optimize for a desired biological activity. uni-saarland.deacs.org

Key areas for modification include:

The Hexanamide (B146200) Chain: The length and character of the acyl chain can be varied. Derivatives with shorter (e.g., butanamide) or longer (e.g., octanamide, decanamide) alkyl chains could be synthesized to probe the effect of lipophilicity on target engagement. Introducing features like unsaturation, branching, or cyclic moieties within the chain could explore conformational constraints.

The Acetylphenyl Ring: The substitution pattern on the aromatic ring is critical. The acetyl group could be moved from the para- (4) position to the ortho- (2) or meta- (3) positions to understand the impact of steric and electronic changes. semanticscholar.org Further substitution on the ring with electron-donating or electron-withdrawing groups could fine-tune the electronic properties and hydrogen bonding potential of the molecule. nih.govacs.org

The Amide and Ketone Groups: The core functional groups could be modified to explore their roles in binding. The amide could be replaced with a more stable bioisostere, or the ketone could be reduced to an alcohol or converted to an oxime to alter its hydrogen-bonding capabilities.

A hypothetical SAR study could be outlined as follows:

Compound Modification from Parent Compound Rationale
Derivative AChange hexanamide to butanamideStudy effect of shorter alkyl chain/lipophilicity
Derivative BChange hexanamide to octanamideStudy effect of longer alkyl chain/lipophilicity
Derivative CMove acetyl group from position 4 to 2Investigate impact of substituent position (isomer)
Derivative DAdd a hydroxyl group to the phenyl ringIntroduce hydrogen bond donor/acceptor
Derivative EReduce ketone to a secondary alcoholRemove ketone carbonyl, introduce H-bond donor

Integration of Computational and Experimental Approaches in Future Studies

A modern research program on this compound would benefit immensely from the tight integration of computational and experimental techniques. This synergy can accelerate the discovery process and provide deeper insights into molecular behavior.

Molecular Docking: As seen with related compounds, molecular docking can be used to predict the binding poses of this compound and its derivatives within the active sites of potential protein targets (e.g., bacterial proteases, LuxR, HDACs). nih.govsemanticscholar.org This can help prioritize which derivatives to synthesize and test, saving time and resources.

Density Functional Theory (DFT): DFT calculations can reveal key electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO/LUMO). nih.gov The energy gap between these orbitals can indicate the molecule's reactivity, providing a theoretical basis for its observed stability and interactions. nih.gov

Molecular Dynamics (MD) Simulations: Once a promising protein-ligand complex is identified through docking, MD simulations can be run to assess the stability of the binding pose over time. biorxiv.org These simulations provide a dynamic view of the interactions and can help explain why certain derivatives are more potent than others.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be built to correlate physicochemical properties (like logP, molecular weight, electronic parameters) with biological activity. This can lead to predictive models that guide the design of next-generation compounds with enhanced potency and selectivity.

By combining these computational predictions with empirical data from synthesis and biological testing, a more efficient and insightful research cycle can be established to fully explore the chemical and therapeutic potential of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.